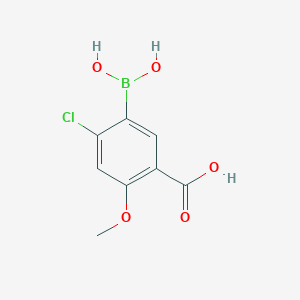

5-Borono-4-chloro-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

5-borono-4-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO5/c1-15-7-3-6(10)5(9(13)14)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFZFTUJDUZSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OC)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657318 | |

| Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-09-0 | |

| Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This classical approach involves chlorinating 2-methoxybenzoic acid to introduce the chloro substituent at the 4-position, followed by boronation to incorporate the boronic acid group.

Reaction Conditions:

- Solvent: Carbon tetrachloride (CCl₄), an inert chlorination medium.

- Reagents: Gaseous chlorine (Cl₂), iodine as a catalyst.

- Temperature: Reflux conditions (~80°C).

- Catalyst: Iodine (0.5-1.0% by weight relative to the starting acid).

- Additional: Use of a complex ester (e.g., methyl or ethyl esters of benzoic acid derivatives) to facilitate substitution.

Procedure:

- The 2-methoxybenzoic acid is dissolved in CCl₄.

- Iodine is added to initiate free-radical chlorination.

- Gaseous Cl₂ is bubbled through the mixture under reflux.

- The reaction is monitored via thin-layer chromatography (TLC).

- Post-reaction, the mixture is filtered, and the product is isolated by solvent evaporation and recrystallization.

Advantages:

- High yields (up to 95%).

- High purity (melting point 96–97°C).

- Cost-effective due to the recyclability of CCl₄.

Limitations:

- Requires strict control of reaction parameters to prevent over-chlorination.

- Handling of gaseous chlorine and CCl₄ necessitates safety measures.

Chlorination via Aromatic Substitution Using Chlorinating Agents

Alternative Approach:

- Reagents: Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).

- Reaction Conditions: Conducted in inert solvents like dichloromethane or chloroform at ambient or slightly elevated temperatures.

- Outcome: Formation of 4-chloro-2-methoxybenzoic acid with high selectivity.

Procedure:

- The benzoic acid derivative is reacted with the chlorinating agent under reflux.

- The reaction mixture is quenched with water or dilute acid.

- The product is extracted, washed, and purified.

Advantages:

- Shorter reaction times.

- Better control over chlorination site.

Limitations:

- Possible formation of chlorinated by-products.

- Requires careful purification to achieve high purity.

Post-Chlorination Boronation to Form Boronic Acid Derivative

Method Overview:

Following chlorination, the next step involves converting the chlorinated aromatic compound into its boronic acid derivative.

Reaction Conditions:

Procedure:

- The chlorinated compound reacts with boronic acid or boronate esters under palladium catalysis.

- The reaction is carried out in solvents such as toluene or dioxane at elevated temperatures (~80°C).

- The product is purified via crystallization or chromatography.

Advantages:

- High selectivity for boronic acid formation.

- Compatibility with various functional groups.

Limitations:

- Requires transition metal catalysts.

- Sensitive to moisture, necessitating inert atmosphere.

Summary Data Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|---|

| Direct Chlorination in CCl₄ | Cl₂, Iodine | Carbon tetrachloride | Reflux (~80°C) | 2-4 hours | 95 | High | Recyclable solvent, safety precautions needed |

| Chlorination with SO₂Cl₂ | SO₂Cl₂ | Dichloromethane | Ambient to reflux | 1-3 hours | 90-93 | High | Shorter process, requires purification |

| Post-chlorination Boronation | Boronic esters | Toluene/dioxane | 80°C | 12-24 hours | 85-90 | High | Transition metal catalysis involved |

Research Findings and Optimization Strategies

- Reaction Monitoring: TLC and gas chromatography (GC) are essential for tracking chlorination progress and avoiding over-chlorination.

- Catalyst Use: Iodine enhances radical chlorination efficiency; however, excess iodine can lead to by-products.

- Solvent Choice: Carbon tetrachloride remains preferred for its inertness, but environmentally safer alternatives are under investigation.

- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity products; chromatography can be employed for further purification.

- Reaction Time: Optimized between 2-4 hours for chlorination, with boronation extending longer depending on conditions.

Chemical Reactions Analysis

Types of Reactions

5-Borono-4-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Major Products

Oxidation: Boronic esters or anhydrides.

Reduction: 4-Chloro-2-methoxybenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Borono-4-chloro-2-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Borono-4-chloro-2-methoxybenzoic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group participates in the transmetalation step, where it transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific reaction or application.

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

a. 4-Fluoro-5-methoxy-2-nitrobenzoic acid (C₈H₆FNO₅, MW: 215.14 g/mol)

- Key substituents: Fluoro (-F), nitro (-NO₂), methoxy (-OCH₃), and carboxylic acid (-COOH).

- Comparison: The nitro group increases electron-withdrawing effects, reducing the compound’s acidity compared to 5-borono-4-chloro-2-methoxybenzoic acid. This makes it less reactive in nucleophilic aromatic substitution but more stable in acidic conditions. It is often employed as a synthetic intermediate for dyes or agrochemicals .

b. 2-Fluoro-5-methoxybenzoic acid (C₈H₇FO₃, MW: 170.14 g/mol)

- Key substituents : Fluoro (-F), methoxy (-OCH₃), and carboxylic acid (-COOH).

- Comparison: The absence of a borono group limits its utility in cross-coupling reactions. However, the fluorine atom enhances metabolic stability in drug candidates, making this compound valuable in medicinal chemistry .

Table 1: Substituent-Driven Properties

*Estimated based on analogous benzoic acids.

a. ML10302 and SR59768 (5-HT₄ Receptor Agonists)

- Structure: Esters of 4-amino-5-chloro-2-methoxybenzoic acid.

- Comparison: Unlike this compound, these compounds lack a boronic acid group but feature an amino (-NH₂) substituent. They exhibit potent prokinetic effects in the gastrointestinal tract via 5-HT₄ receptor activation . In contrast, the boronic acid derivative may interact with enzymes (e.g., proteasome inhibitors) due to boron’s electrophilic properties .

b. Cisapride (Reference Compound)

a. 5-Chloro-2-methoxyphenylboronic acid (C₇H₇BClO₃, MW: 188.39 g/mol)

b. (2,3,5,6-Tetrafluoro-4-isopropoxyphenyl)boronic acid (C₉H₉BF₄O₃, MW: 257.98 g/mol)

- Comparison : The tetrafluoro and isopropoxy groups enhance lipophilicity, making this compound suitable for creating fluorinated materials. In contrast, the chloro and methoxy substituents in the target compound favor electronic tuning in catalysis .

Biological Activity

5-Borono-4-chloro-2-methoxybenzoic acid (BCMBA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of BCMBA, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

BCMBA is characterized by the presence of a boron atom, a chlorine atom, and a methoxy group attached to a benzoic acid framework. The molecular formula is , which contributes to its reactivity and biological properties. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 213.54 g/mol |

| Water Solubility | 4.44 mM |

| Log P (Octanol/Water) | 1.59 |

Mechanisms of Biological Activity

The biological activity of BCMBA is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy. The compound acts as a boronic acid derivative , which allows it to form reversible covalent bonds with diols, a feature that is exploited in the design of proteasome inhibitors.

1. Anticancer Properties

BCMBA has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through the following mechanisms:

- Inhibition of Proteasome Activity : By interacting with the proteasome, BCMBA can disrupt protein degradation pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies have shown that BCMBA can trigger apoptosis in various cancer cell lines by activating caspase pathways.

Case Study : In a study involving pancreatic cancer cells, BCMBA demonstrated significant antiproliferative effects, reducing cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .

2. Enzyme Inhibition

BCMBA has also been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways:

- Monoacylglycerol Lipase (MAGL) : Recent findings suggest that BCMBA can inhibit MAGL, an enzyme linked to endocannabinoid metabolism. This inhibition may provide therapeutic benefits in neurodegenerative diseases and inflammatory conditions .

Research Findings

Several studies have highlighted the biological activities of BCMBA:

- A study published in the Journal of Medicinal Chemistry demonstrated that BCMBA analogs exhibited potent inhibitory activity against cancer cell lines, with IC50 values ranging from 0.5 to 5 µM .

- In vitro assays showed that BCMBA could effectively reduce tumor growth in xenograft models, supporting its potential as a lead compound for further drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of BCMBA, it is useful to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound (BCMBA) | 1.5 | Proteasome inhibition |

| Methyl 5-borono-4-chloro-2-methoxybenzoate | 3.0 | MAGL inhibition |

| 4-Chloro-2-methoxybenzoic acid | 5.0 | Antimicrobial properties |

Q & A

Q. What synthetic routes are recommended for 5-Borono-4-chloro-2-methoxybenzoic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid moiety for aryl-aryl bond formation. Key steps include:

- Preparation of the boronic acid precursor (e.g., halogenated intermediate) and coupling with a complementary aryl halide.

- Protection of the methoxy and carboxylic acid groups during synthesis to prevent side reactions.

- Post-coupling hydrolysis or deprotection steps to yield the final product.

- Quality Control : Use HPLC (>97% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .

- Storage : Boronic acid intermediates should be stored at 0–6°C to prevent decomposition .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Analyze in deuterated DMSO to confirm substitution patterns (e.g., chlorine and borono group positions) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for chlorine .

- FT-IR : Identify functional groups (e.g., B–O stretching at ~1340 cm⁻¹, carboxylic acid O–H at ~2500–3300 cm⁻¹) .

- Elemental Analysis : Confirm boron and chlorine content via ICP-OES or combustion analysis .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Key parameters to optimize include:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a 1:1.2 molar ratio of boronic acid to aryl halide .

- Temperature : Maintain 80–100°C in a mixed solvent system (e.g., THF:H₂O 3:1) to enhance coupling efficiency .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

- Yield Tracking : Monitor reaction progress via TLC (Rf comparison to standards) and adjust stoichiometry iteratively .

Q. How to resolve discrepancies in biological activity data (e.g., receptor binding assays)?

- Methodological Answer : Contradictions may arise from:

- Compound Purity : Verify purity via HPLC and re-test batches with ≥98% purity .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .

- Competitive Binding Studies : Use radiolabeled ligands (e.g., ³H-labeled 5-HT4 agonists) to validate target engagement .

- Structural Analog Comparison : Cross-reference activity with analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) to identify SAR trends .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use GPCR homology models (e.g., 5-HT4 receptor) to simulate binding poses. Prioritize residues critical for ligand recognition (e.g., transmembrane helices 3 and 5) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and identify key hydrogen bonds (e.g., between boronic acid and serine residues) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to rank binding affinities against related targets (e.g., β-lactamases or SGLT2 inhibitors) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.